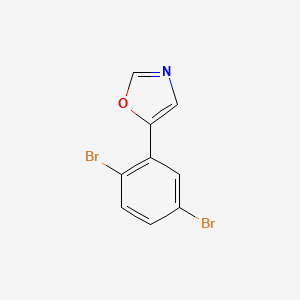
2-(Diphenylphosphino)terephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphino)terephthalic acid is an organic compound with the molecular formula C20H15O4P. It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a diphenylphosphino group. This compound is known for its applications in coordination chemistry and materials science .
Mecanismo De Acción
Target of Action
It is known that this compound is used as a linker in the synthesis of metal-organic frameworks (mofs) , suggesting that its targets could be metal ions or organic compounds that can coordinate with the phosphine and carboxylic acid groups.
Mode of Action
The mode of action of 2-(Diphenylphosphino)terephthalic acid involves its interaction with its targets through its phosphine and carboxylic acid groups . The phosphine group can coordinate with metal ions, while the carboxylic acid groups can form hydrogen bonds with other organic compounds .
Biochemical Pathways
Given its role in the synthesis of mofs, it may influence pathways related to the transport and storage of gases, drug delivery, and catalysis .
Result of Action
As a component of mofs, it contributes to their unique properties such as high porosity, large surface area, and tunable functionality .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . For instance, its reactivity and stability may be affected by the presence of oxygen or moisture .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)terephthalic acid typically involves the reaction of terephthalic acid with diphenylphosphine. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylphosphino)terephthalic acid undergoes various types of chemical reactions, including:
Oxidation: The diphenylphosphino group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diphenylphosphino group yields phosphine oxides, while substitution reactions can introduce a wide range of functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
2-(Diphenylphosphino)terephthalic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Diphenylphosphino)benzoic acid
- 2-(Diphenylphosphanyl)benzamide
- 2-(Diphenylphosphino)benzaldehyde
Uniqueness
2-(Diphenylphosphino)terephthalic acid is unique due to its combination of the diphenylphosphino group and the terephthalic acid backbone. This combination provides distinct coordination chemistry and material properties that are not observed in similar compounds .
Propiedades
IUPAC Name |
2-diphenylphosphanylterephthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15O4P/c21-19(22)14-11-12-17(20(23)24)18(13-14)25(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPYYNMORWSLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C=CC(=C3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














